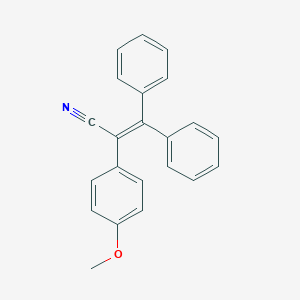
ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrylonitrile, 2-(p-methoxyphenyl)-3,3-diphenyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MADAM-11 and has been used in various fields of study, including biochemistry, pharmacology, and toxicology. In
Wissenschaftliche Forschungsanwendungen
MADAM-11 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. MADAM-11 has been used in studies investigating the role of sigma-1 receptors in cancer, neurodegenerative diseases, and psychiatric disorders.
Wirkmechanismus
MADAM-11 acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is widely distributed in various tissues. The sigma-1 receptor has been shown to modulate various ion channels and receptors, including the NMDA receptor, which is involved in learning and memory. Activation of the sigma-1 receptor by MADAM-11 has been shown to induce calcium release from the endoplasmic reticulum and modulate intracellular signaling pathways.
Biochemische Und Physiologische Effekte
MADAM-11 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. MADAM-11 has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases. Additionally, MADAM-11 has been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MADAM-11 has several advantages for use in lab experiments. It has high affinity and selectivity for the sigma-1 receptor, making it a suitable ligand for studying the receptor's function. Additionally, MADAM-11 has been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, one limitation of MADAM-11 is its limited solubility in aqueous solutions, which may affect its bioavailability in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on MADAM-11. One area of interest is the role of sigma-1 receptors in psychiatric disorders, such as depression and anxiety. MADAM-11 may be a useful tool for investigating the involvement of sigma-1 receptors in these disorders. Additionally, MADAM-11 may have potential applications in drug discovery, as it has been shown to have anticancer and neuroprotective effects. Further research is needed to explore the full potential of MADAM-11 in these areas.
Conclusion:
In conclusion, MADAM-11 is a chemical compound that has been extensively studied for its potential applications in scientific research. It has high affinity and selectivity for the sigma-1 receptor and has been shown to have various biochemical and physiological effects. MADAM-11 has several advantages for use in lab experiments, including low toxicity and high selectivity. Future research on MADAM-11 may have important implications for understanding the role of sigma-1 receptors in various diseases and for developing new therapies.
Synthesemethoden
MADAM-11 can be synthesized through a multistep process that involves the reaction of 2-(p-methoxyphenyl)acetonitrile with benzophenone in the presence of a base. The resulting product is then treated with a reducing agent to produce MADAM-11. The synthesis of MADAM-11 has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
Eigenschaften
CAS-Nummer |
16143-89-8 |
|---|---|
Produktname |
ACRYLONITRILE, 2-(p-METHOXYPHENYL)-3,3-DIPHENYL- |
Molekularformel |
C22H17NO |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C22H17NO/c1-24-20-14-12-17(13-15-20)21(16-23)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,1H3 |
InChI-Schlüssel |
KPCGDUZWYDQIFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Andere CAS-Nummern |
16143-89-8 |
Synonyme |
2-(p-Methoxyphenyl)-3,3-diphenylacrylonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




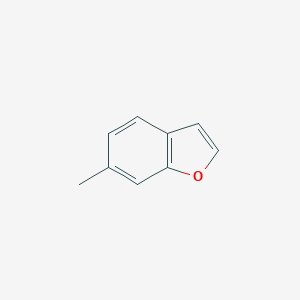
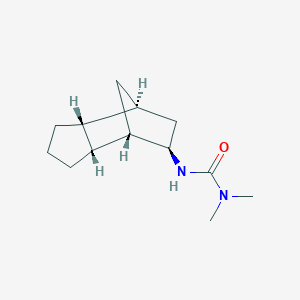
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
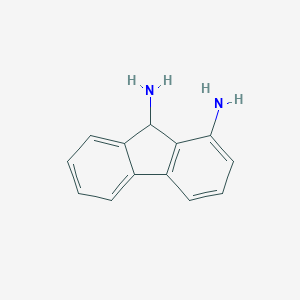
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
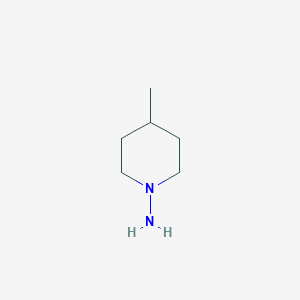
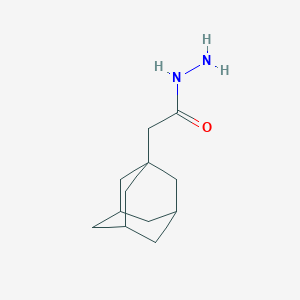
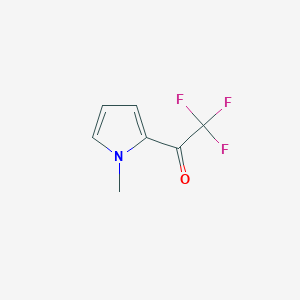
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
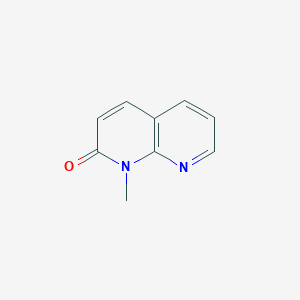
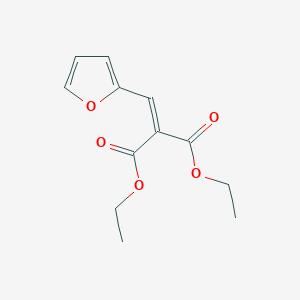
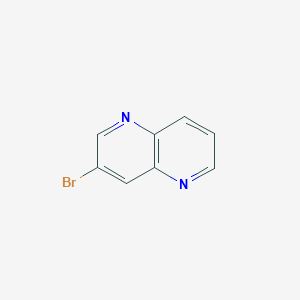
![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)